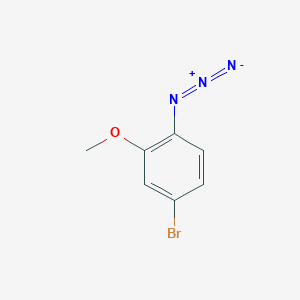

1-Azido-4-bromo-2-methoxybenzene

説明

Structure

3D Structure

特性

分子式 |

C7H6BrN3O |

|---|---|

分子量 |

228.05 g/mol |

IUPAC名 |

1-azido-4-bromo-2-methoxybenzene |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-4-5(8)2-3-6(7)10-11-9/h2-4H,1H3 |

InChIキー |

LIYXKNVKERSLOW-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)Br)N=[N+]=[N-] |

製品の起源 |

United States |

Chemical Reactivity and Transformation Pathways of 1 Azido 4 Bromo 2 Methoxybenzene

Reactions Involving the Azido (B1232118) Functionality

The azide (B81097) group in 1-azido-4-bromo-2-methoxybenzene (B6232577) is a versatile functional group that participates in a variety of chemical transformations, most notably cycloaddition reactions and reductions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org For 1-azido-4-bromo-2-methoxybenzene, this reaction provides a straightforward method to introduce a triazole ring, a valuable scaffold in medicinal chemistry and materials science. raco.catnih.govnih.gov

The CuAAC reaction is generally broad in scope with respect to both the azide and alkyne partners. Aryl azides, including those with various electronic substituents, readily participate in this transformation. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing (by induction) but also weakly activating (by resonance) bromo group on the phenyl ring of 1-azido-4-bromo-2-methoxybenzene is expected to be well-tolerated.

However, significant steric hindrance near the azide functionality can impede the reaction. While the ortho-methoxy group in 1-azido-4-bromo-2-methoxybenzene introduces some steric bulk, it is generally not expected to be prohibitive for the reaction with a range of terminal alkynes. The reaction typically proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer.

The most common catalyst system for CuAAC involves the in situ generation of a copper(I) species from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. nih.gov Alternatively, stable copper(I) salts (e.g., CuI, CuBr) or copper(I) complexes can be employed directly.

The reaction is typically carried out in a variety of solvents, including mixtures of water and organic solvents like t-butanol, THF, or DMSO. The reaction conditions are generally mild, often proceeding at room temperature, which contributes to the wide functional group tolerance of this method. Below is a table summarizing typical catalyst systems and conditions for CuAAC reactions.

| Catalyst System | Reducing Agent (if applicable) | Typical Solvents | Temperature (°C) |

| CuSO₄/Sodium Ascorbate | Sodium Ascorbate | t-BuOH/H₂O, DMF, DMSO | 25 - 100 |

| CuI | None | THF, CH₃CN, DMF | 25 - 80 |

| [Cu(PPh₃)₃Br] | None | Toluene, Dichloromethane | 25 - 60 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition that utilizes strained cycloalkynes, such as cyclooctynes. magtech.com.cnresearchgate.net The relief of ring strain provides the driving force for the reaction, obviating the need for a metal catalyst. rsc.org This is particularly advantageous for biological applications where copper toxicity is a concern.

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide (iminophosphorane). organic-chemistry.org This intermediate can then be hydrolyzed to afford a primary amine and the corresponding phosphine oxide. This two-step process, known as the Staudinger reduction, is a mild method for converting azides to amines.

The reaction rate is generally enhanced by electron-withdrawing groups on the aryl azide. rsc.org In the case of 1-azido-4-bromo-2-methoxybenzene, the inductive effect of the bromine atom would likely increase the reactivity of the azide towards the phosphine.

The Staudinger ligation is a modification of this reaction where the phosphine reagent contains an electrophilic trap, which is attacked by the initially formed aza-ylide to form a stable amide bond. This reaction has found significant use in chemical biology for bioconjugation. While no specific examples of Staudinger ligation with 1-azido-4-bromo-2-methoxybenzene are documented, its participation in such reactions is chemically plausible.

A general representation of the Staudinger reaction is shown below: R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

Aryl azides can undergo decomposition upon heating (thermolysis) or irradiation with UV light (photolysis) to extrude dinitrogen (N₂) and generate a highly reactive nitrene intermediate. In the case of 1-azido-4-bromo-2-methoxybenzene, this would produce 4-bromo-2-methoxyphenylnitrene.

These nitrenes are electron-deficient species and can undergo a variety of subsequent reactions, including:

Intramolecular C-H insertion: to form cyclic products.

Intermolecular reactions: such as aziridination of alkenes.

Rearrangement: to form other stable molecules.

The specific outcome of the reaction is highly dependent on the reaction conditions and the substrate. For instance, photolysis of related bromo-methoxyphenyl compounds has been shown to lead to rearranged products. The generation of the nitrene from 1-azido-4-bromo-2-methoxybenzene opens up a pathway to a variety of complex nitrogen-containing molecules.

Thermal and Photochemical Nitrene Generation from Aryl Azides

Reactivity of Aryl Nitrenes: Insertion and Rearrangement Processes

Upon thermal or photochemical activation, aryl azides are known to extrude dinitrogen gas to generate highly reactive aryl nitrene intermediates. In the case of 1-Azido-4-bromo-2-methoxybenzene, this would lead to the formation of 4-bromo-2-methoxyphenylnitrene. The fate of this nitrene is then determined by a variety of competing pathways, including insertion and rearrangement processes.

Aryl nitrenes are electron-deficient species that can undergo intramolecular C-H insertion reactions to form new heterocyclic rings. The presence of the methoxy group in the ortho position could facilitate cyclization reactions. Additionally, intermolecular reactions with solvents or other trapping agents are also possible. Rearrangement processes, such as ring expansion to form dehydroazepines, are also a characteristic feature of aryl nitrene chemistry. The specific outcomes of these reactions for 4-bromo-2-methoxyphenylnitrene would be highly dependent on the reaction conditions, including temperature, solvent, and the presence of any catalysts or radical traps.

Reduction of the Azido Group to Amino Functionality

The reduction of the azido group is a fundamental transformation in organic synthesis, providing a mild and efficient route to the corresponding amine. For 1-Azido-4-bromo-2-methoxybenzene, this reduction would yield 4-bromo-2-methoxyaniline (B48862). A variety of reducing agents can be employed for this purpose, with common choices including triphenylphosphine followed by hydrolysis (the Staudinger reaction), catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or the use of reducing metals such as zinc or iron in acidic media.

The choice of reducing agent can be critical to avoid the undesired reduction of the aryl bromide. For instance, milder conditions such as the Staudinger reaction are often preferred to preserve other sensitive functional groups.

Table 1: Potential Reagents for the Reduction of 1-Azido-4-bromo-2-methoxybenzene

| Reagent/Method | Product | Key Features |

| Triphenylphosphine (PPh₃) followed by H₂O | 4-bromo-2-methoxyaniline | Mild conditions, high chemoselectivity. |

| H₂, Pd/C | 4-bromo-2-methoxyaniline | Efficient, but may lead to hydrodebromination. |

| Zn, NH₄Cl | 4-bromo-2-methoxyaniline | Cost-effective, suitable for large-scale synthesis. |

This table presents plausible reduction methods based on general knowledge of aryl azide reduction. Specific experimental validation for 1-Azido-4-bromo-2-methoxybenzene is not available in the provided search results.

Applications in Heterocyclic Synthesis via Azide Transformations

Aryl azides are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. Beyond the nitrene-mediated pathways, the azide group of 1-Azido-4-bromo-2-methoxybenzene can participate in cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, often catalyzed by copper(I) species in what is known as "click chemistry," is highly efficient and regioselective.

Furthermore, intramolecular cyclization reactions involving the azide group and a suitably positioned ortho substituent can lead to the formation of fused heterocyclic systems. While the methoxy group itself is not typically a reactive partner in such cyclizations, it can electronically influence the reactivity of the aromatic ring and the azide.

Reactions Involving the Bromo Functionality

The bromo substituent on the aromatic ring of 1-Azido-4-bromo-2-methoxybenzene serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl bromides are excellent substrates for these transformations. The bromo group of 1-Azido-4-bromo-2-methoxybenzene can be selectively functionalized in the presence of the azido group, provided that the reaction conditions are carefully controlled to avoid decomposition of the azide.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester. This reaction is a powerful tool for the formation of biaryl linkages. For 1-Azido-4-bromo-2-methoxybenzene, a Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids would yield the corresponding 4-substituted-1-azido-2-methoxybenzene derivatives.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. The electron-donating methoxy group and the potentially coordinating azido group in the substrate would influence the reactivity of the C-Br bond and the stability of the palladium catalyst.

Table 2: Hypothetical Suzuki-Miyaura Coupling of 1-Azido-4-bromo-2-methoxybenzene

| Boronic Acid (Ar-B(OH)₂) | Product | Catalyst | Base |

| Phenylboronic acid | 4-Phenyl-1-azido-2-methoxybenzene | Pd(PPh₃)₄ | Na₂CO₃ |

| 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-1-azido-2-methoxybenzene | Pd(dppf)Cl₂ | K₂CO₃ |

| 3-Thienylboronic acid | 4-(3-Thienyl)-1-azido-2-methoxybenzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ |

This table illustrates potential Suzuki-Miyaura coupling reactions. The specific conditions and outcomes would require experimental verification for 1-Azido-4-bromo-2-methoxybenzene.

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organozinc reagents as the nucleophilic partner. These reactions are known for their high functional group tolerance and reactivity. The reaction of 1-Azido-4-bromo-2-methoxybenzene with an organozinc reagent, such as arylzinc chloride or alkylzinc chloride, would provide access to a range of substituted products.

Similar to the Suzuki-Miyaura coupling, the selection of the palladium catalyst and ligand is crucial for achieving high yields and selectivity. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents and a zinc salt, such as zinc chloride.

Metal-Halogen Exchange Reactions and Lithiation Strategies

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org For 1-azido-4-bromo-2-methoxybenzene, the bromine atom can be exchanged with a metal, most commonly lithium, by treatment with an alkyllithium reagent like n-butyllithium or t-butyllithium. wikipedia.orgcabb-chemicals.com This reaction is typically very fast and performed at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. cabb-chemicals.comtcnj.edu

The rate of exchange follows the trend I > Br > Cl, making aryl bromides suitable substrates. wikipedia.org The presence of the methoxy group may accelerate the exchange. wikipedia.org The resulting aryllithium species is a powerful nucleophile and can be trapped with a wide variety of electrophiles (E⁺), such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups at the original position of the bromine atom. The stability of the azide group under these highly basic conditions would be a critical factor to consider.

The general transformation is depicted below:

Image of the metal-halogen exchange of 1-azido-4-bromo-2-methoxybenzene with BuLi to form the aryllithium intermediate, followed by quenching with a generic electrophile (E+) to yield 1-azido-4-E-2-methoxybenzene.

This strategy provides a powerful route to 4-substituted-2-methoxy-azidobenzene derivatives that are not accessible through other means. The formation of the aryllithium intermediate was confirmed in studies on bromoaryl β-lactams, where the intermediate could be successfully trapped with various electrophiles. tcnj.edu

Nucleophilic Aromatic Substitution (SNAr) Pathways with Bromoarenes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. dalalinstitute.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. wikipedia.orgbyjus.com In 1-azido-4-bromo-2-methoxybenzene, the leaving group is the bromide atom. The substituents are a methoxy group (ortho) and an azido group (meta). The methoxy group is strongly electron-donating by resonance, which deactivates the ring toward nucleophilic attack. The azido group is generally considered to be electron-withdrawing by induction but can be weakly donating by resonance. Its meta position relative to the bromine provides minimal activation for the SNAr pathway. Therefore, direct SNAr on 1-azido-4-bromo-2-methoxybenzene is predicted to be highly unfavorable under standard conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism. stackexchange.com This requires a very strong base, such as sodium amide (NaNH₂), to deprotonate a proton ortho to the halogen, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne. For 1-azido-4-bromo-2-methoxybenzene, the protons ortho to the bromine are at C-3 and C-5. The acidity of these protons would determine the regioselectivity of the initial deprotonation.

Reactions Involving the Methoxy Functionality and Aromatic Ring

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of C-H bonds on an aromatic ring. wikipedia.org The reaction relies on a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-BuLi or s-BuLi) and directs deprotonation to an adjacent ortho position. wikipedia.orguwindsor.ca

The methoxy group is a well-established, moderately strong DMG. wikipedia.orgmasterorganicchemistry.com In 1-azido-4-bromo-2-methoxybenzene, the methoxy group at C-2 has two ortho positions: C-1 (bearing the azido group) and C-3. Deprotonation at C-1 is impossible. Therefore, the methoxy group will direct lithiation to the C-3 position. The resulting C-3 lithiated species can then be quenched with an electrophile to introduce a new substituent specifically at this position.

Photo-Redox Catalysis for C-H Functionalization of Anisole (B1667542) Derivatives

The fields of photoredox catalysis and C-H functionalization have expanded significantly, offering powerful tools for molecular synthesis in disciplines like drug discovery, materials science, and natural product synthesis. nih.govscinito.ainih.gov These methods often proceed under mild conditions, utilizing light to initiate catalytic cycles that can activate otherwise inert C-H bonds. researchgate.net

For anisole derivatives such as 1-azido-4-bromo-2-methoxybenzene, photoredox catalysis presents opportunities for late-stage functionalization. The core principle involves a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes. In the context of C-H functionalization, this can lead to the generation of radical intermediates that can be coupled with various partners. nih.gov

While specific studies on the C-H functionalization of 1-azido-4-bromo-2-methoxybenzene via photoredox catalysis are not extensively documented, the reactivity can be inferred from general principles applied to anisole derivatives. The electron-rich nature of the methoxy-substituted ring makes it a suitable substrate for oxidative functionalization. However, the presence of the electron-withdrawing azido and bromo groups will influence the electron density of the aromatic ring and, consequently, its reactivity and the regioselectivity of the C-H functionalization. Inorganic photoredox catalysts, for instance, are effective in generating sp³-centered radicals that can then undergo Minisci-type reactions with heteroarenes. acs.org For anisole derivatives, functionalization often targets the positions ortho and para to the methoxy group, although the existing substituents on 1-azido-4-bromo-2-methoxybenzene would direct incoming radicals to the available C-H positions (C3, C5, and C6).

Table 1: Potential C-H Functionalization Reactions via Photoredox Catalysis

| Reaction Type | Potential Outcome on 1-Azido-4-bromo-2-methoxybenzene | Catalyst System (Example) |

|---|---|---|

| Alkylation | Introduction of an alkyl group at an available C-H position. | Ru(bpy)₃²⁺ or Ir-based photocatalysts with an alkyl halide. |

| Arylation | Formation of a new C-C bond with an aryl partner. | Organic dyes or metal photocatalysts with an aryl diazonium salt. |

Electrophilic Aromatic Substitution Regioselectivity in the Presence of Azido and Bromo Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome on a polysubstituted benzene (B151609) ring like 1-azido-4-bromo-2-methoxybenzene is determined by the cumulative directing effects of the existing substituents. Classical EAS reactions often require harsh conditions and may lack regioselectivity, leading to mixtures of isomers. wku.edu

The directing effects of the three substituents are as follows:

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

Bromo group (-Br): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

Azido group (-N₃): A deactivating, ortho, para-directing group. It is strongly electron-withdrawing inductively.

In 1-azido-4-bromo-2-methoxybenzene, the powerful activating and directing effect of the methoxy group at C2 is expected to dominate. It strongly directs incoming electrophiles to its ortho positions (C1 and C3) and its para position (C5).

Analysis of Potential Substitution Sites:

Position C1: Blocked by the azido group.

Position C3: Ortho to the methoxy group and ortho to the bromo group. This position is activated by the methoxy group.

Position C4: Blocked by the bromo group.

Position C5: Para to the methoxy group and ortho to the bromo group. This position is also strongly activated by the methoxy group.

Position C6: Ortho to the azido group. This position is the least sterically hindered but is electronically less favored than C3 and C5.

Therefore, electrophilic substitution is most likely to occur at positions C3 and C5, with the final product distribution depending on the specific electrophile and reaction conditions. The steric hindrance at C3, being flanked by two substituents, might favor substitution at C5.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -N₃ | C1 | Deactivating (Inductive Withdrawal) | ortho, para |

| -OCH₃ | C2 | Activating (Resonance Donation) | ortho, para (Dominant) |

Cleavage and Modification of the Methoxy Ether

The methoxy group in 1-azido-4-bromo-2-methoxybenzene can be cleaved to reveal a phenol (B47542), a valuable synthetic intermediate. This transformation is typically achieved using strong Lewis acids or proton acids. The choice of reagent is critical to ensure chemoselectivity, avoiding unwanted reactions with the azido and bromo groups.

A standard reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack by a bromide ion to displace the methyl group. While effective, BBr₃ is a harsh reagent, and its compatibility with the azide function must be considered.

Alternatively, nucleophilic demethylation can be achieved using reagents like lithium iodide (LiI) in a high-boiling solvent or sodium thiomethoxide (NaSMe) in a polar aprotic solvent. These methods can sometimes offer greater functional group tolerance. The resulting phenoxide can then be protonated during aqueous workup. Modification of the ether is also possible, for instance, by converting it to a benzyloxy ether by first cleaving it and then performing a Williamson ether synthesis. scbt.com

Orthogonal Reactivity and Chemoselectivity in Multifunctional Systems

The presence of three distinct functional groups on the aromatic ring of 1-azido-4-bromo-2-methoxybenzene allows for orthogonal reactivity. This means that each group can be reacted selectively under specific conditions without affecting the others, providing a powerful strategy for constructing complex molecules.

Azido Group Reactivity: The azide is a versatile functional group, most famously used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), often referred to as "click chemistry." These reactions are highly efficient and orthogonal to many other functional groups, allowing for the formation of a stable triazole ring. This makes the azide a handle for bioconjugation or for linking molecular fragments.

Bromo Group Reactivity: The carbon-bromine bond is a classic site for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be performed at this position. These reactions are fundamental in C-C and C-N bond formation and are generally compatible with the methoxy and, under carefully chosen conditions, the azido group.

Methoxy Group Reactivity: As discussed, the methoxy group can be cleaved to a phenol. This phenol can then undergo its own set of reactions, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

The strategic application of these selective transformations allows for a stepwise and controlled functionalization of the 1-azido-4-bromo-2-methoxybenzene scaffold. For example, one could first perform a Suzuki coupling at the C-Br bond, then a click reaction with the azide, and finally cleave the methoxy ether to reveal a phenol for further modification. This highlights the utility of this compound as a multifunctional building block in synthetic chemistry.

Table 3: Orthogonal Reactions of 1-Azido-4-bromo-2-methoxybenzene

| Functional Group | Reaction Type | Reagents (Example) | Product Functional Group |

|---|---|---|---|

| Azido (-N₃) | Huisgen Cycloaddition (Click Chemistry) | Alkyne, Cu(I) catalyst | 1,2,3-Triazole |

| Bromo (-Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Arylalkyne |

Advanced Spectroscopic and Computational Characterization Methodologies

Methodological Approaches to Structural Elucidation

The definitive identification of 1-Azido-4-bromo-2-methoxybenzene (B6232577) relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 1-Azido-4-bromo-2-methoxybenzene, the molecular formula is C₇H₆BrN₃O. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. The HRMS analysis would be expected to show two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₇H₆BrN₃O

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

| [C₇H₆⁷⁹BrN₃O]⁺ | Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14, Oxygen-16 | 226.9721 |

| [C₇H₆⁸¹BrN₃O]⁺ | Carbon-12, Hydrogen-1, Bromine-81, Nitrogen-14, Oxygen-16 | 228.9699 |

This data is theoretical and serves as an example of expected results.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of 1-Azido-4-bromo-2-methoxybenzene.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, three distinct signals would be expected in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. A singlet in the upfield region would correspond to the three protons of the methoxy (B1213986) group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts would be influenced by the electron-donating methoxy group, the electron-withdrawing azide (B81097) group, and the halogen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Azido-4-bromo-2-methoxybenzene

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplets |

| Methoxy-H | ~3.9 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| C-N₃ | 135 - 145 | |

| C-OCH₃ | 145 - 155 | |

| C-Br | 110 - 120 | |

| Aromatic C-H | 115 - 130 | |

| Methoxy C | 55 - 65 |

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For 1-Azido-4-bromo-2-methoxybenzene, these techniques would be crucial for confirming the presence of the azide and methoxy groups.

The most characteristic signal in the IR spectrum would be a strong, sharp absorption band for the asymmetric stretching vibration of the azide group. Other key vibrations include the C-O stretching of the methoxy group and various bands corresponding to the substituted benzene ring.

Table 3: Characteristic Infrared Absorption Frequencies for 1-Azido-4-bromo-2-methoxybenzene

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 (strong, sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H (methoxy) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (ether) | Stretch | 1200 - 1275 (asymmetric), 1000-1050 (symmetric) |

| C-Br | Stretch | 500 - 600 |

This table presents typical frequency ranges for the indicated functional groups.

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of 1-Azido-4-bromo-2-methoxybenzene itself might be challenging, derivatives of this compound could potentially be crystallized and analyzed.

Should a suitable crystal of a derivative be obtained, X-ray diffraction analysis would yield precise atomic coordinates. This data would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and azide groups relative to the ring. This technique is particularly valuable for establishing the exact stereochemistry and packing of molecules in the crystal lattice. However, no published crystal structures for derivatives of 1-Azido-4-bromo-2-methoxybenzene are currently available.

Computational Chemistry and Theoretical Studies on 1-Azido-4-bromo-2-methoxybenzene

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool to understand the intrinsic properties of a molecule.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of 1-Azido-4-bromo-2-methoxybenzene. These calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms and predict bond lengths and angles.

Calculate electronic properties: Determine the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity.

Predict spectroscopic properties: Theoretical NMR chemical shifts and vibrational (IR and Raman) frequencies can be calculated and compared with experimental data (if available) to aid in spectral assignment.

While no specific computational studies have been published for 1-Azido-4-bromo-2-methoxybenzene, calculations on structurally related aryl azides and bromoanisoles have proven to be highly accurate in predicting their properties. Such theoretical studies would be invaluable for a more complete understanding of this particular compound.

Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Insights

No published research was identified that specifically employs Density Functional Theory to predict the reactivity or elucidate the mechanistic pathways of 1-Azido-4-bromo-2-methoxybenzene. Such studies would typically provide insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces, which are crucial for understanding its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of available literature on the conformational analysis or molecular dynamics simulations of 1-Azido-4-bromo-2-methoxybenzene. These computational methods are essential for exploring the molecule's three-dimensional structure, flexibility, and the dynamic behavior of its constituent atoms and functional groups over time.

Computational Studies on Reaction Pathways and Transition States

No computational investigations into the reaction pathways and transition states of 1-Azido-4-bromo-2-methoxybenzene were found. This type of research is fundamental for predicting the feasibility and kinetics of chemical reactions involving this compound, as well as for understanding the detailed mechanisms of its transformations.

Applications of 1 Azido 4 Bromo 2 Methoxybenzene in Advanced Organic Synthesis

As a Versatile Synthon in the Assembly of Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the formation of a synthetic target. 1-Azido-4-bromo-2-methoxybenzene (B6232577) is a prime example of a multifunctional synthon, where each functional group can be selectively addressed to build intricate molecular frameworks.

The key reactive sites of this compound are:

The Azide (B81097) Group (-N₃): This high-energy functional group is a cornerstone of "click chemistry" and can undergo 1,3-dipolar cycloaddition reactions. It also serves as a precursor to highly reactive nitrenes upon thermal or photochemical activation, which can then participate in various C-H insertion and cyclization reactions. Furthermore, the azide group can be reduced to a primary amine, offering a pathway to introduce nitrogen in a controlled manner.

The Bromo Group (-Br): As a halogen, the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the aryl scaffold to other molecular fragments. nih.govsemanticscholar.org

The Methoxy (B1213986) Group (-OCH₃): This electron-donating group influences the reactivity of the aromatic ring. It is a strong ortho, para-director in electrophilic aromatic substitution reactions, potentially activating the positions adjacent to it for further functionalization. masterorganicchemistry.com Its presence can also modulate the electronic properties of the entire molecule.

The orthogonality of these groups is crucial. For instance, one could perform a Suzuki coupling at the bromine position while leaving the azide group intact for a subsequent click reaction. This sequential and selective reactivity allows for a modular approach to synthesizing complex molecules, where different building blocks can be systematically pieced together. While direct examples for 1-Azido-4-bromo-2-methoxybenzene are not prominent in the literature, the principles are well demonstrated with analogous structures. For example, polybromoarenes can be selectively functionalized to generate aryllithium species that bear masked azide groups, which are then used to create complex functional aryl azides. researchgate.netnih.gov

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Aryl azides are well-established precursors for a wide variety of nitrogen-containing heterocycles. The azide group in 1-Azido-4-bromo-2-methoxybenzene can be harnessed to construct rings through several mechanisms.

One major pathway involves the generation of a nitrene intermediate. Upon heating or irradiation, aryl azides extrude dinitrogen (N₂) to form a highly reactive nitrene. This intermediate can then undergo intramolecular cyclization by inserting into a C-H bond of a suitably positioned neighboring group, or it can react with other molecules in an intermolecular fashion. For example, nitrenes can add to unsaturated systems like alkenes and alkynes to yield heterocyclic compounds.

Another powerful method is the 1,3-dipolar cycloaddition reaction. The azide group can react with alkynes to form 1,2,3-triazoles, a reaction that is the hallmark of click chemistry. It can also react with other dipolarophiles. For instance, the reaction of aryl azides with enamines can lead to triazolines, which may rearrange to form stable amidines. diva-portal.org

While specific examples involving 1-Azido-4-bromo-2-methoxybenzene are scarce, related structures demonstrate the principle. For instance, 2-aminophenols can be cyclized with cyanogen bromide to form 2-aminobenzoxazoles, showcasing a common strategy for heterocycle synthesis from substituted anilines (which can be derived from azides). nih.gov The synthesis of benzoxazoles can also be achieved through reactions of ortho-substituted anilines with various reagents, illustrating the versatility of functionalized aromatic amines as precursors to heterocycles. organic-chemistry.org

Table 1: Examples of Heterocycle Synthesis Using Aryl Azide Analogs

| Aryl Azide Precursor | Reaction Type | Heterocyclic Product | Reference |

|---|---|---|---|

| Perfluoroaryl azides | Azide-aldehyde-amine cycloaddition | Amidine | diva-portal.org |

| o-Alkynylaldehydes with Sodium Azide | Intramolecular Cycloaddition | Azido-pyranoquinolines | acs.org |

| 2-Aminophenols (from azides) | Cyclization with Cyanogen Bromide | 2-Aminobenzoxazoles | nih.gov |

| Aryl Azides | 1,3-Dipolar Cycloaddition with Alkynes | 1,2,3-Triazoles | nih.gov |

Role in Modular Assembly and Combinatorial Library Synthesis via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.

1-Azido-4-bromo-2-methoxybenzene is ideally suited for this strategy. The azide group is the key functional handle for the click reaction. This allows the molecule to be "clicked" onto any molecule that has been functionalized with a terminal alkyne. The reaction is highly specific and tolerant of a wide range of other functional groups, meaning the bromo and methoxy groups on the ring would remain unaffected.

This modularity is particularly powerful for creating large collections of related molecules, known as combinatorial libraries, which are essential for drug discovery and materials development. One could start with the 1-Azido-4-bromo-2-methoxybenzene core and react it with a diverse library of alkynes to generate a library of triazole-containing compounds. Subsequently, the bromine atom on this new library of compounds could be used in a second diversification step, for example, through Suzuki coupling with various boronic acids.

This two-step diversification strategy allows for the rapid assembly of a large number of unique and complex structures from simple starting materials. While research has not specifically detailed this for 1-Azido-4-bromo-2-methoxybenzene, the utility of halogenated azidopyridines has been demonstrated in a variety of click reactions, followed by diversification at the halogen handle. organic-chemistry.org Similarly, ruthenium-catalyzed cycloadditions offer a complementary method to produce 1,5-disubstituted triazoles, further expanding the accessible chemical space. nih.gov

Building Block for Macromolecular and Material Science Applications (e.g., functional polymers, supramolecular assemblies)

The unique properties of 1-Azido-4-bromo-2-methoxybenzene also make it a promising candidate for applications in materials science. The azide functionality is particularly useful for synthesizing functional polymers and for constructing ordered supramolecular structures.

Functional Polymers: Aryl azides can be incorporated into polymers as chain-end functional groups or as pendant groups along the polymer backbone. rsc.orgrsc.org These azide groups can then be used for post-polymerization modification via click chemistry, allowing for the attachment of various molecules, such as fluorescent dyes, bioactive ligands, or other polymers. For example, aryl azide chain-end functionalized N-linked glycan polymers have been synthesized and used for photo-labeling specific proteins. rsc.orgdigitellinc.com The azide group can also act as a photo-cross-linking agent. Upon exposure to UV light, it can form a nitrene that reacts to form covalent bonds, allowing for the cross-linking of polymer chains to create stable materials and hydrogels. nih.gov

Supramolecular Assemblies: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. Azide-containing molecules have been shown to participate in the self-assembly of complex structures. nih.govbioforumconf.com For example, dipeptides containing a 4-azidophenylalanine moiety can self-assemble into porous spherical structures. nih.gov The azide group in these assemblies can then be used for photo-cross-linking to enhance the stability of the material. nih.gov Furthermore, metal-azido complexes are a significant area of research in supramolecular chemistry, where the azide ligand can act as a terminal or bridging unit to create one-, two-, or three-dimensional coordination polymers. mdpi.commdpi.com The bromo and methoxy groups on 1-Azido-4-bromo-2-methoxybenzene could further influence crystal packing and self-assembly through halogen bonding and hydrogen bonding.

Table 2: Applications of Aryl Azides in Materials Science

| Application Area | Role of Aryl Azide | Example Molecule/System | Key Feature | Reference |

|---|---|---|---|---|

| Functional Polymers | Chain-end initiator | Aryl azide N-lactosyl polymer | Affinity-assisted photo-labeling of proteins | rsc.org |

| Cross-linked Materials | Photo-cross-linking agent | Dipeptide H-Phe(4-azido)-Phe(4-azido)-OH | Increased material stiffness upon UV irradiation | nih.gov |

| Supramolecular Chemistry | Self-assembly building block | Dipeptides with azide moieties | Formation of porous spherical structures | bioforumconf.com |

| Coordination Polymers | Ligand | Co(II) and Cu(II) azido (B1232118) complexes | Formation of 3D supramolecular structures | mdpi.com |

Synthesis and Reactivity of Structural Analogues and Derivatives of 1 Azido 4 Bromo 2 Methoxybenzene

Exploration of Isomeric Compounds with Varying Substitution Patterns

The synthesis of isomers of 1-azido-4-bromo-2-methoxybenzene (B6232577) typically begins with the corresponding substituted anilines, which are then converted to the desired aryl azide (B81097). The most common and effective method involves the diazotization of the primary aromatic amine, followed by a substitution reaction with an azide salt, such as sodium azide. nih.govorganic-chemistry.org This two-step, one-pot procedure is broadly applicable and avoids the need for metal catalysts. organic-chemistry.org

For instance, the synthesis of the title compound, 1-azido-4-bromo-2-methoxybenzene, starts from 4-bromo-2-methoxyaniline (B48862). The aniline (B41778) is dissolved in an acidic aqueous solution and treated with sodium nitrite (B80452) to form the intermediate diazonium salt. Subsequent addition of sodium azide yields the final product. This general strategy can be applied to a variety of bromo-methoxy-aniline isomers to generate a library of corresponding aryl azides.

The reactivity of these isomers is dictated by the relative positions of the azido (B1232118), bromo, and methoxy (B1213986) groups. The azido group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions. nih.gov The methoxy group is a strong activating group, also directing ortho- and para-, while the bromine atom is a deactivating but ortho-, para-directing substituent. The interplay of these electronic and steric effects determines the regioselectivity of further reactions. For example, in isomers where a position is activated by both the methoxy and azido groups and is sterically accessible, electrophilic substitution would be highly favored at that site.

Another important reaction is the intramolecular cyclization of ortho-substituted aryl azides. For example, 2-azidoaryl bromides can undergo lithiation followed by cyclization to form benzotriazoles. rsc.org The specific substitution pattern on the ring would influence the feasibility and outcome of such intramolecular reactions. The synthesis of azide-functionalized ortho- and para-bromobenzaldehydes has also been successfully achieved, demonstrating the versatility of introducing azide functionality onto differently substituted aromatic rings. nih.gov

| Precursor Compound | Starting Material(s) | Key Reagents | Typical Synthesis Method |

|---|---|---|---|

| 4-Bromo-2-methoxyaniline | Commercially available | N/A (Starting Material) | N/A |

| 2-Bromo-4-methoxyaniline | 4-Methoxyaniline | N-Bromosuccinimide (NBS) | Electrophilic Bromination |

| 2,6-Dibromo-4-methoxyaniline | 4-Methoxyaniline | N-Bromosuccinimide (NBS) | Electrophilic Bromination rsc.org |

| 4-Bromo-2-fluorobenzaldehyde | 1,4-Dibromo-2-fluorobenzene | i-PrMgCl, Formyl source | Metal-Halogen Exchange, Formylation google.com |

Derivatives with Modified Azido Functionality

The azide group is a highly versatile functional group, and its transformation leads to a wide array of derivatives with distinct chemical properties. Key reactions of the azide moiety include reduction to amines, participation in cycloaddition reactions, and decomposition to form highly reactive nitrenes. nih.gov

Reduction to Amines: A fundamental transformation of aryl azides is their reduction to the corresponding primary amines. This can be achieved under mild conditions, making the azide group an excellent masked amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the Staudinger reduction. masterorganicchemistry.com The Staudinger reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed to the amine and a phosphine oxide. nih.govnih.gov This reaction is highly chemoselective and tolerates a wide variety of other functional groups. nih.gov

Cycloaddition Reactions: Aryl azides are classic 1,3-dipoles and readily participate in [3+2] cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form stable 1,2,3-triazole rings. wikipedia.org This reaction is a cornerstone of "click chemistry," especially the copper(I)-catalyzed variant (CuAAC), which proceeds with high efficiency and regioselectivity to yield 1,4-disubstituted triazoles. nih.govmpg.de Ruthenium catalysts can be employed to favor the formation of the 1,5-disubstituted regioisomer. nih.gov The electronic nature of the substituents on the aryl azide can influence the reaction rate, though phenyl azide itself is considered moderately reactive in these cycloadditions. rsc.orgrsc.org

Nitrene Formation and Subsequent Reactions: Upon thermal or photochemical activation, aryl azides can extrude a molecule of nitrogen (N₂) to generate a highly reactive nitrene intermediate. wikipedia.orgacs.org The resulting phenylnitrene can undergo various reactions, including insertion into C-H bonds or rearrangement. For ortho-substituted aryl azides, these nitrenes can react intramolecularly. For instance, reaction with boron trichloride (B1173362) or trifluoride can lead to the formation of fused azole heterocycles in high yields. rsc.org

| Reaction Type | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Staudinger Reduction | 1. PPh₃ 2. H₂O | Primary Amine | Mild and chemoselective reduction to amine. nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine | Common method for azide reduction. masterorganicchemistry.com |

| Huisgen [3+2] Cycloaddition | Alkyne, Heat or Cu(I)/Ru catalyst | 1,2,3-Triazole | Forms stable heterocyclic rings (Click Chemistry). wikipedia.orgnih.gov |

| Nitrene Formation | Heat (Thermolysis) or UV light (Photolysis) | Aryl Nitrene | Generates highly reactive intermediate for further synthesis. acs.orgrsc.org |

Analogues with Altered Halogen Substituents

Replacing the bromine atom in 1-azido-4-bromo-2-methoxybenzene with other halogens (fluorine, chlorine, or iodine) significantly impacts the molecule's reactivity. The synthesis of these analogues generally follows the same pathway: starting from the corresponding halogenated 2-methoxyaniline, followed by diazotization and azidation. The synthesis of fluoro-substituted aryl azides, for example, is well-documented. researchgate.netucla.edu

The nature of the halogen also affects its ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. While SNAr is generally difficult on unactivated haloarenes, the reactivity order is typically F > Cl > Br > I. Conversely, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of the C-X bond increases down the group, with the order being C-I > C-Br > C-Cl. Therefore, an iodo-substituted analogue would be superior for cross-coupling chemistry, while a fluoro-analogue might be more susceptible to SNAr under specific conditions.

| Halogen (X) | Relative Reactivity in Electrophilic Aromatic Substitution | Reactivity in Cross-Coupling Reactions (C-X bond) | Dominant Electronic Effect |

|---|---|---|---|

| Fluorine (F) | Highest among halogens stackexchange.com | Lowest | Strong -I, moderate +R |

| Chlorine (Cl) | Lowest stackexchange.com | Low | Strong -I, weak +R |

| Bromine (Br) | Moderate stackexchange.com | Moderate | Moderate -I, weak +R |

| Iodine (I) | Higher than Br/Cl stackexchange.com | Highest | Weakest -I, weakest +R |

Exploration of Different Alkoxy Moieties

Varying the alkoxy group from methoxy (-OCH₃) to higher homologues like ethoxy (-OCH₂CH₃) or more complex ethers can fine-tune the steric and electronic properties of the molecule. The synthesis of such analogues would start from the corresponding bromo-alkoxy-aniline. For example, the synthesis of precursors like 1-bromo-2,4-dimethoxybenzene (B92324) rsc.org and N-(5-methoxyphenyl) methoxybenzenesulphonamides nih.gov has been reported. These demonstrate the feasibility of creating molecules with multiple or varied alkoxy substituents.

Alkoxy groups are electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect), with the resonance effect being dominant. This makes them activating groups for electrophilic aromatic substitution. Increasing the alkyl chain length (from methoxy to ethoxy, propoxy, etc.) has a minor impact on the electronic properties but can significantly increase the steric bulk around the substituent. This increased steric hindrance could influence the regioselectivity of reactions at the ortho positions.

The synthesis of phosphazene azides bearing different alkoxy and aryloxy co-substituents has been explored, where the nature of these groups affects the formation of subsequent products. datapdf.com While this is a different class of molecule, it highlights that alkoxy group variation is a common strategy for modifying reactivity. For instance, the synthesis of 1-bromo-4-methoxy-2-phenylmethoxybenzene (B117892) has been achieved from 2-bromo-5-methoxyphenol, showcasing the introduction of a larger, benzyloxy group. chemicalbook.com Such modifications can alter physical properties like solubility and may introduce new reactive sites within the molecule (e.g., the benzylic position of a benzyloxy group).

Future Research Directions and Unexplored Avenues in 1 Azido 4 Bromo 2 Methoxybenzene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Current syntheses of aryl azides often rely on the diazotization of anilines followed by substitution with an azide (B81097) source, a method that is effective but can involve hazardous intermediates and generate significant waste. ontosight.ai Future research should prioritize the development of greener alternatives.

A primary goal is to enhance atom economy, a measure of how many atoms from the reactants are incorporated into the final product. monash.edu Routes that minimize the use of stoichiometric reagents in favor of catalytic systems are highly desirable. For instance, exploring direct C-H azidation of a 4-bromo-2-methoxyanisole precursor, while challenging, would represent a significant step forward in atom economy by eliminating the need to install and then convert an amino group.

Another avenue involves exploring alternative azidating agents that are more stable and safer to handle than traditional sodium azide, especially in large-scale operations. Investigating solid-supported azide reagents or in-situ generation of the azidating species could mitigate risks associated with the handling of potentially explosive materials. cam.ac.uk

Table 1: Potential Sustainable Synthetic Strategies

| Research Avenue | Description | Potential Advantages |

|---|---|---|

| Catalytic C-H Azidation | Direct conversion of a C-H bond on the aromatic ring to a C-N₃ bond, bypassing the aniline (B41778) intermediate. | Maximizes atom economy; reduces step count. researchgate.net |

| Improved Diazotization | Use of microreactors or flow chemistry for the traditional diazotization-azidation sequence. | Enhanced safety by minimizing accumulation of unstable diazonium salts; improved heat and mass transfer. |

| Alternative Azide Sources | Development and use of more stable azide-transfer reagents, such as imidazole-1-sulfonyl azide. nih.gov | Improved operational safety; potentially milder reaction conditions. |

| Mechanochemical Synthesis | Utilizing mechanical force (ball-milling) to drive the reaction, potentially solvent-free. | Reduced solvent waste; potential for novel reactivity and shorter reaction times. |

Expanding the Scope of Chemoselective Transformations and Tandem Reactions

The presence of both an azide and a bromo group offers a powerful platform for orthogonal functionalization. The azide readily participates in cycloadditions and nitrene-based chemistry, while the carbon-bromine bond is a classic handle for cross-coupling reactions. A significant frontier is the development of highly chemoselective methods to functionalize one site while leaving the other completely untouched.

Future work should focus on designing tandem or cascade reactions where both functional groups react in a controlled sequence within a single pot. researchgate.net For example, a reaction could be envisioned where the azide first undergoes a [3+2] cycloaddition, and the resulting triazole ring then directs a subsequent C-H activation or cross-coupling at the C-Br bond. Conversely, a cross-coupling reaction could first install a complex substituent, which then participates in an intramolecular reaction with the azide group to build complex heterocyclic systems.

Exploring the interplay between the electron-donating methoxy (B1213986) group and the two reactive sites will be crucial for predicting and controlling selectivity in these advanced transformations.

Investigations into Catalyst Development for Specific Functionalizations

Catalysis is central to unlocking the full potential of 1-Azido-4-bromo-2-methoxybenzene (B6232577). While catalysts for azide-alkyne cycloadditions (Cu(I), Ru(II)) and palladium-catalyzed couplings of aryl bromides are well-established, the next challenge lies in developing catalysts with exquisite selectivity for this specific trifunctionalized substrate. acs.org

Future research directions in catalysis include:

Orthogonal Catalysis: Designing systems where two different catalysts (e.g., a copper catalyst for the azide and a palladium catalyst for the bromide) can operate in the same pot without interfering with one another. This would enable one-pot, multi-step syntheses that build molecular complexity rapidly.

Switchable Catalysis: Developing a single catalytic system whose selectivity can be "switched" from reacting with the azide to the bromide by changing an external stimulus, such as light, temperature, or an additive.

Photoredox Catalysis: Using light-driven catalysts to enable novel transformations that are inaccessible through traditional thermal methods. nih.gov This could involve radical-based functionalization at the C-Br bond or novel reactions of the azide group under exceptionally mild conditions.

Table 2: Catalyst Systems for Future Investigation

| Catalytic Goal | Catalyst Class | Potential Transformation |

|---|---|---|

| C-Br Functionalization | Palladium, Nickel, or Copper with tailored ligands | Suzuki, Sonogashira, Buchwald-Hartwig, and C-H activation reactions. digitellinc.com |

| Azide Functionalization | Ruthenium(II) or Copper(I) complexes | Regioselective (1,4- vs. 1,5-) triazole synthesis. |

| Azide Reduction/Nitrene | Iron or Rhodium catalysts | Controlled reduction to amine or catalytic nitrene transfer for C-H amination. |

| Dual-Site Reaction | Photoredox/Transition Metal Dual Catalysis | Combining radical generation with cross-coupling for novel bond formations. |

Theoretical Predictions and Experimental Validation of Novel Reactivity Patterns

Computational chemistry offers a powerful tool for predicting the behavior of 1-Azido-4-bromo-2-methoxybenzene before committing to extensive lab work. cuny.edu Density Functional Theory (DFT) and other methods can model the electronic structure, orbital energies, and transition states of potential reactions. rochester.edu

Future theoretical investigations could focus on:

Reactivity Mapping: Calculating the relative activation barriers for various reactions at the azide and bromide sites to predict chemoselectivity under different conditions.

Influence of Substituents: Modeling how the interplay between the electron-donating methoxy group and the electron-withdrawing/halide group affects the geometry and reactivity of the azide, particularly its decomposition to a nitrene.

Spectroscopic Prediction: Using Time-Dependent DFT (TDDFT) to predict the UV-Vis spectra of the molecule and its potential products, aiding in reaction monitoring and characterization. mdpi.comnih.gov

Designing Novel Reactions: Simulating unconventional reaction pathways, such as pericyclic reactions or rearrangements, that might be triggered by thermal or photochemical stimuli.

A crucial aspect of this research will be the tight integration of computational predictions with experimental validation. Hypotheses generated from theoretical models must be rigorously tested in the laboratory to create a feedback loop that refines the models and accelerates discovery.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Given that organic azides are energetic compounds, their synthesis and handling can pose safety risks, particularly on a larger scale. ontosight.airsc.org Flow chemistry, where reagents are mixed in continuously flowing streams within small-volume reactors, offers a transformative solution. cam.ac.ukdurham.ac.uk This technology minimizes the volume of hazardous material present at any given moment, significantly enhancing safety. researchgate.net

Future work should focus on developing a complete, end-to-end flow synthesis of 1-Azido-4-bromo-2-methoxybenzene and its subsequent derivatives. rsc.orgresearchgate.net This could involve a multi-step sequence where the precursor is first converted to the azide in one reactor module, which then flows directly into a second module for a chemoselective functionalization (e.g., a catalyzed cross-coupling or cycloaddition) without isolation of the potentially hazardous intermediate.

The integration of artificial intelligence and machine learning with these automated systems represents the ultimate goal. youtube.com Such platforms could autonomously optimize reaction conditions (temperature, flow rate, stoichiometry) in real-time to maximize yield and purity, accelerating the discovery and production of new molecules based on this versatile scaffold. nih.gov

Q & A

Q. Table 3: Comparative Reactivity of Halogenated Aryl Azides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。